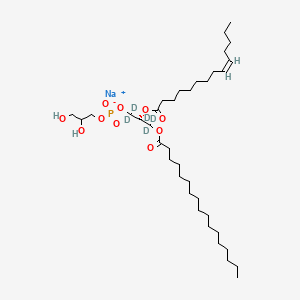

17:0-14:1 PG-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C37H70NaO10P |

|---|---|

Poids moléculaire |

733.9 g/mol |

Nom IUPAC |

sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] phosphate |

InChI |

InChI=1S/C37H71O10P.Na/c1-3-5-7-9-11-13-15-16-17-19-20-22-24-26-28-36(40)44-32-35(33-46-48(42,43)45-31-34(39)30-38)47-37(41)29-27-25-23-21-18-14-12-10-8-6-4-2;/h10,12,34-35,38-39H,3-9,11,13-33H2,1-2H3,(H,42,43);/q;+1/p-1/b12-10-;/t34?,35-;/m1./s1/i32D2,33D2,35D; |

Clé InChI |

DQUFTGULQVOAMB-NGFKHUNFSA-M |

SMILES isomérique |

[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCC.[Na+] |

SMILES canonique |

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCC.[Na+] |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to 1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol): Properties, Analysis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and inferred properties of the deuterated synthetic phospholipid, 1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol). Due to the novelty of this specific molecule, this document synthesizes data from closely related compounds and established principles of lipid analysis to offer a robust framework for its study and application.

Core Properties

The precise empirical data for 1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol) is not extensively published. However, its fundamental chemical and physical properties can be calculated or inferred from its structure and comparison with similar non-deuterated lipids.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C37H68D5O10P | Calculated |

| Molecular Weight | 727.98 g/mol | Calculated |

| Physical State | Likely a solid or waxy solid at room temperature | Inferred from similar lipids |

| Solubility | Soluble in organic solvents like chloroform (B151607), methanol, and DMSO | Inferred from similar lipids[1] |

| Purity | ≥99% for synthetic versions | Typical for commercially available lipids[2] |

| Storage | Recommended at -20°C | Standard for phospholipids (B1166683) to prevent degradation[3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate analysis and characterization of this novel phospholipid. The following protocols are adapted from established methods for similar deuterated and non-deuterated phosphatidylglycerols.

Mass Spectrometry for Isotopic Analysis

High-resolution mass spectrometry is essential for the characterization of deuterated lipids, allowing for the differentiation of isotopic labels from naturally occurring isotopes.

Objective: To confirm the molecular weight, isotopic enrichment, and structure of 1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol).

Methodology:

-

Sample Preparation: Dissolve the lipid in a 9:1 methanol:dichloromethane solution. For cellular lipid extracts, perform a lipid extraction using the Bligh-Dyer or a similar method.[4] Add internal standards like PE (17:0/17:0) and PG (17:0/17:0) for quantification.[4]

-

Liquid Chromatography (LC):

-

Column: C30 reverse-phase column.[4]

-

Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol (B130326) in water with a suitable buffer.

-

Flow Rate: 350 µl/min.[4]

-

Column Temperature: 45°C.[4]

-

-

Mass Spectrometry (MS):

-

Instrument: An Orbitrap Fusion Lumos or similar high-resolution mass spectrometer.[4]

-

Ionization: Electrospray ionization (ESI) in both positive and negative ion modes.

-

MS Scan Mode: Full MS scan at a resolution of 120,000, followed by data-dependent MS/MS (ddMS2) at a resolution of ≥240,000 to resolve deuterium (B1214612) and 13C isotopes.[4]

-

Fragmentation: Higher-energy C-trap dissociation (HCD) for fragmentation of the precursor ion.

-

Data Analysis: Use software such as LipidSearch™ for identification, with precursor and product ion mass tolerance set to ≤5 ppm.[4]

-

Chromatographic Separation and Purification

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard techniques for the separation and purification of phospholipids.

Objective: To isolate and purify 1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol) from a mixture.

Methodology: Two-Dimensional Thin-Layer Chromatography

Two-dimensional TLC provides excellent resolution for complex lipid mixtures.[5][6][7]

-

Stationary Phase: Silica gel H plates (20 x 20 cm).[5]

-

Sample Application: Spot the lipid extract dissolved in chloroform onto the corner of the TLC plate.

-

First Dimension Solvent System: A non-polar solvent system, such as chloroform:methanol:water (65:25:4, v/v/v).

-

Second Dimension Solvent System: After drying the plate, rotate it 90 degrees and develop in a more polar solvent system, such as tetrahydrofuran:methylal:methanol:water (10:6:4:1, v/v/v/v).

-

Visualization: Spray the plate with a suitable reagent (e.g., Phloxine B, molybdenum blue) and heat to visualize the separated lipid spots.

-

Quantification: Scrape the spot corresponding to phosphatidylglycerol and quantify using a phosphate (B84403) assay or by densitometry.

Methodology: High-Performance Liquid Chromatography (HPLC)

-

Column: A silica-based normal-phase or a C18 reverse-phase column.

-

Mobile Phase: A gradient of organic solvents such as hexane, isopropanol, and water for normal-phase, or acetonitrile, methanol, and water for reverse-phase.

-

Detection: Use an evaporative light scattering detector (ELSD) or a UV detector at 205 nm.[8] Post-column fluorescence detection can also be employed for enhanced sensitivity.[8]

Biological Context and Signaling Pathways

Phosphatidylglycerols are important components of biological membranes and are precursors for other lipids. While the specific biological role and signaling pathways of 1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol) are not yet defined, it is expected to participate in pathways common to other phosphatidylglycerols and phospholipids.

Phospholipids are central to cellular signaling, acting as second messengers and modulating the activity of various proteins.[9][10] One of the most well-characterized phospholipid signaling pathways is the phosphoinositide 3-kinase (PI3K) pathway.

Generalized Phospholipid Signaling Pathway

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1,2-diheptadecanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt) D130298 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]

- 3. 1-Heptadecanoyl-rac-glycerol, 5638-14-2 | BroadPharm [broadpharm.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. High-performance liquid chromatographic analysis of phospholipids from different sources with combined fluorescence and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the role of phospholipids in signaling pathways? | AAT Bioquest [aatbio.com]

- 10. News - How Phospholipids Contribute to Cell Signaling and Communication [biowaynutrition.com]

The Indispensable Role of Deuterated Standards in Lipidomics: A Technical Guide

In the intricate and dynamic field of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in health and disease.[1] For researchers, scientists, and drug development professionals, achieving reliable and reproducible data is the bedrock of meaningful discovery. However, the analytical journey from biological sample to quantitative data is fraught with potential for variability. This guide provides an in-depth exploration of the core principles, applications, and methodologies for using deuterated internal standards, the gold standard for ensuring accuracy and precision in mass spectrometry-based lipidomics.[2]

The Core Principle: Isotope Dilution Mass Spectrometry

The primary challenge in lipidomics is not just detecting lipids, but accurately quantifying them. Analytical workflows, from extraction to analysis, can introduce significant variability due to sample loss, matrix effects, and fluctuations in instrument performance.[3][4] Deuterated internal standards are the cornerstone of a powerful technique called isotope dilution mass spectrometry, which elegantly solves these problems.[1]

An internal standard (IS) is a compound of known concentration added to a sample at the very beginning of the analytical process.[5] A deuterated standard is a lipid molecule that is chemically identical to the endogenous lipid of interest (the analyte), but with one or more hydrogen atoms replaced by its heavier stable isotope, deuterium.[1]

The fundamental principle is that the deuterated standard and the native analyte, being nearly identical in physicochemical properties, will behave in the same way throughout the entire workflow.[6] They will be lost in equal proportions during sample extraction and will experience the same ionization suppression or enhancement (matrix effects) in the mass spectrometer.[1][4] Since the mass spectrometer can easily distinguish between the lighter analyte and the heavier deuterated standard by their mass-to-charge ratio (m/z), the ratio of their signal intensities is used for quantification.[1][7] This ratio remains constant regardless of sample loss or matrix effects, allowing for the precise calculation of the analyte's concentration.[7]

Key Advantages of Using Deuterated Standards:

-

Compensation for Sample Loss : By adding a known quantity of the deuterated standard at the start, any subsequent losses during extraction, transfer, or derivatization affect both the standard and the analyte proportionally, ensuring the accuracy of the final calculated concentration.[1]

-

Correction for Matrix Effects : The complex biological matrix (all other components in the sample) can suppress or enhance the analyte's signal during ionization.[4][8] A co-eluting deuterated standard experiences the same effect, allowing for effective normalization.[1]

-

Improved Precision and Accuracy : The stable isotope dilution method significantly enhances the precision and accuracy of quantification compared to other methods, such as external calibration.[1] A comprehensive lipidomic workflow using stable isotope dilution has demonstrated high robustness, with 820 lipids showing a relative standard deviation of less than 30% across over 1000 replicate plasma samples analyzed in 16 independent batches.[9][10]

Comparison of Internal Standard Types

While deuterated standards are widely used, other types of internal standards are also employed in lipidomics. The choice depends on the specific requirements of the analysis, cost, and availability.[1][5]

| Internal Standard Type | Principle | Advantages | Disadvantages |

| Deuterated Lipids | Hydrogen atoms are replaced by deuterium. | Co-elute closely with the endogenous analyte, effectively correcting for matrix effects.[1][11] | Potential for isotopic scrambling or exchange; may exhibit a slight retention time shift in liquid chromatography (LC).[1][11] |

| ¹³C-Labeled Lipids | Carbon atoms are replaced by the stable isotope ¹³C. | Negligible isotope effect on retention time; reduced risk of isotopic exchange compared to deuterium.[1][11] | Generally more expensive to synthesize than deuterated standards.[1][11] |

| Odd-Chain Lipids | Fatty acids with an odd number of carbon atoms (e.g., C17:0), which are rare in most biological samples.[5] | Cost-effective and chemically similar to many endogenous lipids.[11] | May not perfectly mimic the extraction and ionization behavior of all endogenous lipids.[1] |

Experimental Workflow and Protocols

The successful implementation of deuterated standards requires meticulous attention to detail at each step of the lipidomics workflow.

Caption: A generalized experimental workflow for quantitative lipidomics using deuterated internal standards.[12]

Detailed Methodologies

Materials and Reagents:

-

Solvents: LC-MS grade methanol (B129727), methyl-tert-butyl ether (MTBE), isopropanol, acetonitrile, and water.[12]

-

Internal Standards: A stock solution containing a mixture of deuterated lipid standards relevant to the analytes of interest (e.g., Palmitic acid-d31, Oleic acid-d17, Arachidonic acid-d8).[12]

-

Equipment: Vortex mixer, centrifuge, solvent evaporator (nitrogen stream or vacuum concentrator), LC-MS/MS system.[12]

Protocol: Lipid Extraction from Plasma using MTBE

This protocol is a common liquid-liquid extraction method suitable for a broad range of lipids.[12]

-

Sample Aliquoting: In a clean microcentrifuge tube, add 50 µL of thawed plasma sample.[12]

-

Internal Standard Spiking: Add 10 µL of the deuterated Internal Standard (IS) Stock Solution to the plasma sample. Vortex briefly.[12] This is the most critical step for quantification, ensuring the IS is present before any extraction-related losses occur.

-

Protein Precipitation: Add 300 µL of cold methanol and vortex for 10 seconds to precipitate proteins.[12]

-

Lipid Extraction: Add 1 mL of MTBE. Vortex vigorously for 1 minute to ensure thorough mixing and extraction of lipids into the organic phase.[12]

-

Incubation: Incubate the mixture for 15 minutes at room temperature on a shaker.[12]

-

Phase Separation: Add 250 µL of LC-MS grade water to induce the separation of the aqueous and organic phases. Vortex for 20 seconds.[12]

-

Centrifugation: Centrifuge the sample at a speed sufficient to pellet the precipitated protein and create a clear separation between the lower aqueous layer and the upper organic (lipid-containing) layer (e.g., 10,000 x g for 5 minutes).

-

Collection: Carefully transfer the upper organic layer (~700-800 µL) to a new clean tube, avoiding the protein pellet and lower aqueous layer.[12]

-

Solvent Evaporation: Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator until all solvent has evaporated.[12]

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of a solvent compatible with your LC-MS method (e.g., isopropanol/acetonitrile/water 2:1:1 v/v/v). Vortex to ensure the lipid pellet is fully dissolved and transfer to an autosampler vial for analysis.[12]

Quantitative Data Presentation

The use of deuterated standards enables the generation of robust and reproducible quantitative data. The table below shows representative concentration ranges for key fatty acids in human plasma, as determined by methods employing these standards.

Table 1: Representative Concentrations of Fatty Acids in Human Plasma Data synthesized from typical values found in lipidomics literature and application notes.[2]

| Fatty Acid | Abbreviation | Representative Concentration (µg/mL) |

| Palmitic Acid | C16:0 | 150 - 300 |

| Stearic Acid | C18:0 | 50 - 150 |

| Oleic Acid | C18:1 | 150 - 350 |

| Linoleic Acid | C18:2 | 200 - 450 |

| Arachidonic Acid | C20:4 | 50 - 200 |

| Eicosapentaenoic Acid | C20:5 (EPA) | 5 - 50 |

| Docosahexaenoic Acid | C22:6 (DHA) | 10 - 80 |

The primary benefit of using internal standards is the significant improvement in analytical precision. This is often measured by the relative standard deviation (%RSD or CV%) of quality control (QC) samples analyzed repeatedly throughout an experiment.

Table 2: Impact of Internal Standard Normalization on Analytical Precision Illustrative data based on findings where internal standards reduce analytical variation.[3][13][14]

| Analytical Metric | Without Internal Standard | With Deuterated Internal Standard |

| Typical %RSD in QC Samples | 25 - 50% | < 15% |

| Data Robustness | High variability, susceptible to matrix effects and sample loss. | Significantly reduced variability, robust against analytical errors.[13] |

| Inter-batch Comparability | Poor; difficult to compare data across different analytical runs. | High; enables reliable comparison of large sample cohorts analyzed over extended periods.[9][10] |

Application in Elucidating Signaling Pathways

Lipids are not just structural components or energy stores; they are critical signaling molecules that regulate a vast array of biological processes.[15][16] Lipidomics, powered by accurate quantification, is essential for mapping these pathways.

Eicosanoid Signaling Pathway

Eicosanoids are potent signaling lipids derived from the metabolism of polyunsaturated fatty acids like arachidonic acid (ARA).[17][18] They are key mediators of inflammation, immunity, and vascular regulation.[15][16] Dysregulation of eicosanoid pathways is implicated in diseases such as arthritis, cancer, and cardiovascular disease.[17][19]

Caption: Key enzymatic pathways in eicosanoid metabolism originating from arachidonic acid.[18]

Sphingolipid Metabolism Pathway

Sphingolipids are a class of lipids that are integral to membrane structure and are also critical signaling molecules involved in cell growth, differentiation, and apoptosis (programmed cell death).[20][21] The balance between different sphingolipids, such as ceramide and sphingosine-1-phosphate (S1P), can determine a cell's fate.

Caption: Ceramide serves as a central hub in the synthesis of complex sphingolipids and signaling molecules.[22][23]

Conclusion

In the pursuit of understanding the complex roles of lipids in biology and disease, the quality of quantitative data is non-negotiable. Deuterated internal standards are indispensable tools that empower researchers to overcome the inherent challenges of lipid analysis.[1] By providing a reliable means to correct for analytical variability, they ensure that the data generated is accurate, precise, and reproducible.[5] For professionals in research, clinical science, and drug development, the proper implementation of deuterated standards within a rigorous, standardized protocol is the key to unlocking high-quality, reliable lipidomics data and accelerating scientific discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. scispace.com [scispace.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A lipidomic perspective on inflammatory macrophage eicosanoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What are Eicosanoids? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 17. Lipidomic Analysis of Dynamic Eicosanoid Responses during the Induction and Resolution of Lyme Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeted Lipidomics for Characterization of PUFAs and Eicosanoids in Extracellular Vesicles [mdpi.com]

- 19. Metabolomics-Lipidomics of Eicosanoids and Docosanoids Generated By Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sphingolipid Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]

- 21. A review of lipidomic technologies applicable to sphingolipidomics and their relevant applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

Technical Guide: 17:0-14:1 PG-d5 Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity for 17:0-14:1 PG-d5 (1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5, sodium salt). This deuterated phospholipid is a crucial internal standard for lipidomic analyses, enabling accurate quantification of phosphatidylglycerols (PGs) in complex biological samples through mass spectrometry. This document outlines the key quality control parameters, analytical methodologies, and relevant biological context for this standard.

Certificate of Analysis Data

The following tables summarize the typical quantitative data found on a certificate of analysis for this compound.

Table 1: General Properties

| Parameter | Specification |

| Chemical Name | 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5, sodium salt |

| Molecular Formula | C₃₇H₆₅D₅NaO₁₀P |

| Molecular Weight | 733.94 g/mol |

| CAS Number | 2342575-74-8 |

| Physical State | Varies (e.g., solution in chloroform (B151607), powder) |

| Storage | -20°C |

| Stability | At least 1 year from date of receipt when stored as directed |

Table 2: Purity and Composition

| Analysis | Method | Specification |

| Purity | Thin-Layer Chromatography (TLC) | >99% |

| Isotopic Purity | Mass Spectrometry | Report Value |

| Identity | Mass Spectrometry, NMR | Conforms to structure |

Table 3: Representative Mass Spectrometry Data (Negative Ion Mode)

| Parameter | Value |

| Precursor Ion [M-H]⁻ | m/z 732.5 |

| Major Fragment Ions | m/z 269.2 (17:0 fatty acid) |

| m/z 225.2 (14:1 fatty acid) | |

| m/z 171.0 (Glycerol-3-phosphate head group) |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to assess the purity and identity of this compound are provided below.

Thin-Layer Chromatography (TLC) for Purity Assessment

-

Stationary Phase: Silica gel 60 Å TLC plate.

-

Mobile Phase: A common solvent system for phospholipid separation is a mixture of chloroform, methanol (B129727), and ammonium (B1175870) hydroxide (B78521) (e.g., 65:25:4, v/v/v).

-

Sample Preparation: The this compound standard is dissolved in a suitable organic solvent, such as chloroform, to a concentration of approximately 1 mg/mL.

-

Application: A small spot of the sample solution is applied to the TLC plate.

-

Development: The plate is placed in a developing chamber containing the mobile phase. The solvent moves up the plate by capillary action, separating the components of the sample.

-

Visualization: After development, the plate is dried and visualized using a suitable method. Common visualization techniques for phospholipids (B1166683) include iodine vapor, primuline (B81338) spray, or a phosphate-specific stain (e.g., molybdenum blue).

-

Purity Assessment: The purity is determined by the absence of secondary spots. The retention factor (Rf) of the main spot is compared to that of a known standard if available.

Mass Spectrometry (MS) for Identity and Isotopic Purity

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically used.

-

Ionization Mode: Negative ion mode is often preferred for the analysis of phospholipids as it provides clear fragmentation patterns.

-

Sample Infusion: The sample is diluted in a suitable solvent (e.g., methanol/chloroform) and infused directly into the mass spectrometer.

-

MS1 Analysis: The full scan mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the intact molecule (precursor ion). For this compound, the expected [M-H]⁻ ion is at m/z 732.5. The isotopic distribution is analyzed to confirm the incorporation of five deuterium (B1214612) atoms.

-

MS/MS (Tandem MS) Analysis: The precursor ion is isolated and fragmented to produce a characteristic fragmentation pattern. The major fragment ions correspond to the neutral loss of the fatty acyl chains and the polar head group, confirming the identity of the phospholipid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent system that can solubilize the phospholipid, such as a mixture of deuterated chloroform (CDCl₃) and deuterated methanol (CD₃OD).

-

¹H NMR: Provides information on the proton environment in the molecule, confirming the presence of the fatty acyl chains and the glycerol (B35011) backbone. The integration of the signals can be used to verify the relative number of protons.

-

³¹P NMR: A single peak is expected, confirming the presence of the phosphate (B84403) group. The chemical shift provides information about the chemical environment of the phosphorus atom.

-

²H NMR: Can be used to confirm the location and incorporation of the deuterium atoms on the glycerol headgroup.

Visualizations

Logical Flow of Certificate of Analysis

Representative Synthesis Workflow

Phosphatidylglycerol Biosynthesis Pathway

Role in Research and Drug Development

This compound serves as an indispensable tool in lipidomics research. Due to its structural similarity to endogenous PGs and its distinct mass, it is an ideal internal standard for mass spectrometry-based quantification. The odd-chain fatty acids (17:0 and 14:1) make it distinguishable from most naturally occurring even-chained PGs.

Phosphatidylglycerols themselves are involved in various biological processes. They are key components of bacterial and mitochondrial membranes and are precursors for cardiolipin synthesis. In mammals, PG is a critical component of pulmonary surfactant, essential for proper lung function. Furthermore, PGs and their metabolites, such as lysophosphatidylglycerols (LPGs), are emerging as important signaling molecules in inflammation and immune responses. Accurate quantification of PG species using standards like this compound is crucial for studying their roles in health and disease, and for the development of novel therapeutics targeting lipid metabolic pathways.

Commercial Suppliers and Technical Guide for 17:0-14:1 PG-d5

This technical guide provides an in-depth overview of 17:0-14:1 PG-d5, a deuterated phosphatidylglycerol, for researchers, scientists, and drug development professionals. The guide details its commercial availability, key technical specifications, and established experimental protocols for its use as an internal standard in lipidomics research.

Commercial Availability

This compound, chemically known as 1-heptadecanoyl-2-(cis-9-tetradecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol)-d5, is a high-purity lipid standard available from specialized chemical suppliers. The primary commercial sources identified are:

-

Avanti Polar Lipids (A Croda International Plc Brand): A leading manufacturer of high-purity lipids.[1][2]

-

MedChemExpress: A supplier of bioactive molecules and research chemicals.[3][4]

-

Nordic Biosite: A distributor of life science products.

These suppliers offer the product in various quantities, typically as a solution in a certified concentration. It is crucial to obtain the certificate of analysis from the supplier for specific batch information.

Technical and Quantitative Data

The following tables summarize the key quantitative and technical data for this compound, compiled from supplier specifications.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | 1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol) (sodium salt) | Avanti Polar Lipids[2] |

| Molecular Formula | C₃₇H₆₅D₅NaO₁₀P | Avanti Polar Lipids[2] |

| Formula Weight | 733.95 | Avanti Polar Lipids[2] |

| Exact Mass | 733.49 | Avanti Polar Lipids[2] |

| Purity | >99% | Avanti Polar Lipids[2] |

| Physical State | Solution | SLS[5] |

| Storage Temperature | -20°C | Avanti Polar Lipids[2] |

| Stability | 1 Year | Avanti Polar Lipids[2] |

| CAS Number | 2342575-74-8 | Avanti Polar Lipids[2] |

Table 2: Elemental Composition

| Element | Percentage Composition | Source |

| Carbon (C) | 60.55% | Avanti Polar Lipids[2] |

| Hydrogen (H) | 10.30% | Avanti Polar Lipids[2] |

| Sodium (Na) | 3.13% | Avanti Polar Lipids[2] |

| Oxygen (O) | 21.80% | Avanti Polar Lipids[2] |

| Phosphorus (P) | 4.22% | Avanti Polar Lipids[2] |

Experimental Protocols

This compound is predominantly utilized as an internal standard in mass spectrometry-based lipidomics to ensure accurate quantification of endogenous phosphatidylglycerols. Below are detailed experimental protocols derived from published research.

Lipid Extraction from Biological Samples

The choice of lipid extraction method is critical for the accurate recovery of lipids. Two common methods are the Bligh and Dyer method and a methyl-tert-butyl ether (MTBE)-based extraction.

Protocol 3.1.1: Modified Bligh and Dyer Extraction for Yeast Cells

This protocol is adapted for the extraction of lipids from yeast cells.[6]

-

Sample Preparation: Start with 0.5 OD units of yeast cells.

-

Internal Standard Spiking: Add a known amount of this compound and other internal standards for the major phospholipid and neutral lipid classes.

-

Solvent Addition: Perform the extraction according to the Bligh and Dyer method with optimizations for whole yeast cells.

-

Phase Separation: Centrifuge to separate the phases.

-

Lipid Recovery: Collect the organic phase containing the lipids.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and dissolve the lipid extract in a suitable solvent for analysis (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in methanol).

Protocol 3.1.2: MTBE-Based Extraction from Plasma

This method is commonly used for lipid extraction from plasma samples.[7]

-

Sample Preparation: Use 25 µL of plasma.

-

Internal Standard Spiking: Add a mixture of internal standards, including this compound, to the plasma and vortex.

-

Solvent Addition: Add 231 µL of methanol (B129727) (MeOH) and 770 µL of methyl-tert-butyl ether (MTBE).

-

Incubation: Incubate the mixture at room temperature on an orbital shaker for one hour.

-

Phase Separation: Add 192.5 µL of water to induce phase separation. The final ratio of MTBE:MeOH:Water is 10:3:2.5 (v/v/v).

-

Incubation and Centrifugation: Incubate at room temperature for 10 minutes and then centrifuge at 15,800 rcf for 10 minutes.

-

Lipid Recovery: Collect the upper organic phase.

-

Drying and Reconstitution: Dry the lipid extract and reconstitute in an appropriate solvent for LC-MS analysis.

Mass Spectrometry Analysis

The following is a general workflow for the analysis of lipids using liquid chromatography-mass spectrometry (LC-MS).

Protocol 3.2.1: LC-MS/MS Analysis of Phospholipids

-

Chromatographic Separation: Separate the lipid classes using either normal-phase (NP) or hydrophilic interaction liquid chromatography (HILIC) to separate by headgroup polarity, or reverse-phase (RP) chromatography to separate by fatty acyl chain characteristics.[1]

-

Mass Spectrometry Detection: Utilize a tandem mass spectrometer (MS/MS) operating in a multiple reaction monitoring (MRM) mode for targeted quantification.[1]

-

Ionization: Employ electrospray ionization (ESI) in either positive or negative ion mode, depending on the lipid class of interest. Phosphatidylglycerols are typically analyzed in negative ion mode.

-

Data Analysis: Quantify the endogenous PG species by comparing their peak areas to the peak area of the this compound internal standard.

Visualizations

The following diagrams illustrate the experimental workflows described above.

Caption: Comparative workflow of Bligh and Dyer and MTBE lipid extraction methods.

Caption: General workflow for LC-MS/MS based lipidomics analysis.

Signaling Pathways and Logical Relationships

As this compound is an exogenous internal standard, it does not directly participate in endogenous signaling pathways. Its logical relationship within an experiment is as a reference compound for the accurate measurement of structurally similar endogenous lipids.

Caption: Logical relationship of this compound as an internal standard for quantification.

References

- 1. A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. avantiresearch.com [avantiresearch.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. molbiolcell.org [molbiolcell.org]

- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

The Enigmatic Presence of Odd-Chain Phosphatidylglycerols: A Technical Guide

December 15, 2025

Introduction

In the vast and intricate world of lipidomics, even-chain fatty acids have long held the spotlight. However, their less common counterparts, odd-chain fatty acids (OCFAs), and the phospholipids (B1166683) that carry them, are increasingly recognized for their significant biological roles. This technical guide delves into the natural occurrence of odd-chain phosphatidylglycerols (OC-PGs), a specific class of phospholipids that incorporate these unique fatty acids. While present in lower abundance than their even-chain analogs, OC-PGs are integral to the structural and functional landscape of cellular membranes across various domains of life, from bacteria to plants and mammals. Their presence has been linked to alterations in membrane fluidity, cellular signaling, and responses to environmental stress. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the biosynthesis, natural distribution, and analytical methodologies for studying OC-PGs.

Natural Occurrence and Quantitative Distribution

Odd-chain phosphatidylglycerols are found in a diverse range of organisms, with their abundance varying significantly depending on the species, tissue type, and environmental conditions. The biosynthesis of the constituent odd-chain fatty acids is a key determinant of their presence, typically initiated by a propionyl-CoA primer instead of the acetyl-CoA used for even-chain fatty acids.

Bacteria

Bacteria, particularly Gram-positive species, are notable for their significant content of odd-chain fatty acids in their membrane phospholipids. Staphylococcus aureus, a well-studied human pathogen, prominently features OC-PGs in its membrane. The lipid composition of S. aureus can be dynamically remodeled in response to environmental cues, such as the availability of host-derived fatty acids.

| Organism/Condition | Phospholipid Class | Relative Abundance (%) | Predominant Odd-Chain Species | Reference |

| Staphylococcus aureus (general) | Phosphatidylglycerol (PG) | ~36-55% | - | [1][2] |

| Lysyl-PG (L-PG) | ~8-40% | - | [1][2] | |

| Cardiolipin (CL) | ~5% | - | [1] | |

| S. aureus (in presence of oleic acid) | PG (unsaturated) | >30% (of total lipids) | PG (33:1), PG (35:1) | [3] |

Plants

In plants, phosphatidylglycerol is a crucial component of thylakoid membranes, constituting approximately 10% of the total lipids in these photosynthetic structures. While the bulk of fatty acids are even-chained, the presence of odd-chain fatty acids can be influenced by abiotic stressors. For instance, in Arabidopsis thaliana, heat stress can lead to an increase in the overall levels of phosphatidylglycerol. However, specific quantitative data focusing solely on the odd-chain variants of PG in plants remains an area of active research.

| Plant/Condition | Membrane/Tissue | Phosphatidylglycerol (PG) Abundance (% of total lipids) | Notes on Odd-Chain Species | Reference |

| General (Higher Plants) | Thylakoid Membranes | ~10% | Data on specific odd-chain PG abundance is limited. | |

| Arabidopsis thaliana (Heat Stress) | Seedlings | Increased PG levels observed. | Specific quantification of OC-PGs not detailed. |

Mammalian Tissues

The presence of odd-chain fatty acids in mammalian tissues is attributed to both diet and endogenous synthesis, including production by gut microbiota. These OCFAs are incorporated into various phospholipid classes, including phosphatidylglycerol. While generally present at low levels, their distribution is tissue-specific. Lipidomics studies have detected odd-chain fatty acyl-containing lipids, including phospholipids, in various mouse tissues.[4]

| Organism/Tissue | Phospholipid Class | Detection of Odd-Chain Species | Notes | Reference |

| Mouse (Liver, Kidney, Intestine) | Phospholipids (general) | Detected | Phospholipids as a whole constitute about 50.64% of lipids with odd-chain fatty acyl residues in colon cancer tissue. | [4] |

Experimental Protocols

The accurate analysis of odd-chain phosphatidylglycerols requires robust and sensitive methodologies. The following section outlines key experimental protocols for the extraction, separation, and analysis of these lipids.

Lipid Extraction: Bligh and Dyer Method

This is a widely used protocol for the extraction of total lipids from biological samples.[5][6][7][8]

Materials:

-

Methanol

-

Deionized water

-

Sample (e.g., cell pellet, tissue homogenate)

-

Glass centrifuge tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

-

Pasteur pipettes

Procedure:

-

For each 1 ml of aqueous sample, add 3.75 ml of a 1:2 (v/v) chloroform:methanol mixture.

-

Vortex the mixture thoroughly to create a single-phase system.

-

Add an additional 1.25 ml of chloroform and vortex again.

-

Finally, add 1.25 ml of deionized water and vortex thoroughly.

-

Centrifuge the mixture at a low speed (e.g., 1000 rpm) for 5 minutes to induce phase separation. This will result in a lower organic phase (containing lipids) and an upper aqueous phase.

-

Carefully collect the lower organic phase using a Pasteur pipette, avoiding the interface, and transfer it to a clean glass tube.

-

The extracted lipid solution can then be dried under a stream of nitrogen and reconstituted in an appropriate solvent for further analysis.

Phospholipid Separation: Thin-Layer Chromatography (TLC)

TLC is a valuable technique for the separation of different phospholipid classes.[1][3][9][10]

Materials:

-

TLC plates (silica gel 60)

-

Developing tank lined with filter paper

-

Developing solvent (e.g., chloroform/ethanol/water/triethylamine in a 30:35:7:35 v/v/v/v ratio)

-

Lipid extract

-

Visualization reagent (e.g., iodine vapor or a phosphorus-specific spray)

Procedure:

-

Equilibrate the TLC tank with the developing solvent for at least 2 hours.

-

Spot the lipid extract onto the origin of the TLC plate, approximately 1.5 cm from the bottom edge.

-

Allow the spot to dry completely.

-

Place the TLC plate into the equilibrated tank, ensuring the origin is above the solvent level.

-

Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.

-

Remove the plate from the tank, mark the solvent front, and air-dry it in a fume hood.

-

Visualize the separated phospholipid spots using an appropriate method. The different phospholipid classes will have migrated to different heights on the plate based on their polarity.

Analysis and Quantification: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for the detailed analysis and quantification of individual phospholipid species, including OC-PGs.[11][12]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) source

General Procedure:

-

Chromatographic Separation: The lipid extract is injected into the LC system. A reversed-phase C18 column is commonly used to separate phospholipid species based on the length and unsaturation of their fatty acyl chains.

-

Ionization: The separated lipids are introduced into the ESI source of the mass spectrometer, where they are ionized. Phosphatidylglycerols are typically analyzed in negative ion mode.[12]

-

Mass Analysis: The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z).

-

Identification: Identification of OC-PGs is based on their accurate mass and characteristic fragmentation patterns obtained through tandem mass spectrometry (MS/MS).

-

Quantification: Quantification is typically achieved using internal standards, which are commercially available phospholipids containing odd-chain fatty acids (e.g., di15:0 PG) that are not naturally abundant in the sample.[13] The peak area of the endogenous OC-PG is compared to that of the known amount of the internal standard.

Signaling and Metabolic Pathways

Phosphatidylglycerol is a key intermediate in phospholipid metabolism and serves as a precursor for other important lipids, such as cardiolipin.[10] While a direct signaling role for odd-chain phosphatidylglycerol as a primary messenger is not yet fully established, its unique fatty acid composition can influence membrane properties and the generation of other signaling molecules.

Biosynthesis of Odd-Chain Phosphatidylglycerol

The synthesis of OC-PGs begins with the de novo synthesis of odd-chain fatty acids, which is then incorporated into the glycerol (B35011) backbone.

References

- 1. The Cell Wall, Cell Membrane and Virulence Factors of Staphylococcus aureus and Their Role in Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exogenous Fatty Acids Remodel Staphylococcus aureus Lipid Composition through Fatty Acid Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Equivalent carbon number-based targeted odd-chain fatty acyl lipidomics reveals triacylglycerol profiling in clinical colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Protein–Phospholipid Interaction Motifs: A Focus on Phosphatidic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospholipid Role in Signal Transduction Mechanisms [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. academic.oup.com [academic.oup.com]

The Cornerstone of Accuracy: A Technical Guide to the Foundational Principles of Internal Standards in Lipid Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of utilizing internal standards in lipid analysis, a critical practice for ensuring data accuracy and reliability in research, clinical diagnostics, and pharmaceutical development. We will explore the fundamental rationale, selection criteria, and practical application of internal standards, supported by detailed experimental protocols, quantitative data comparisons, and visual workflows to provide a comprehensive resource for the scientific community.

The Indispensable Role of Internal Standards in Lipidomics

In the intricate landscape of lipid analysis, particularly with highly sensitive techniques like mass spectrometry (MS), variability can arise from numerous sources, including sample preparation, extraction efficiency, instrument response, and matrix effects.[1][2] An internal standard (IS) is a well-characterized compound of a known concentration that is added to a sample at the beginning of the analytical workflow.[3] Its primary function is to serve as a reference point, co-experiencing the same procedural variations as the endogenous lipids of interest (analytes). By normalizing the analyte signal to the internal standard signal, researchers can correct for these variations, leading to significantly improved precision and accuracy in quantification.[4][5]

The fundamental principle lies in the ratio of the analyte's response to the IS's response. Since both are subjected to the same conditions, this ratio remains constant even if absolute signal intensities fluctuate, providing a reliable measure of the analyte's concentration.[3]

Types of Internal Standards: A Comparative Overview

The selection of an appropriate internal standard is paramount for accurate lipid quantification. The most common types fall into two main categories:

-

Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in lipidomics.[6] A SIL-IS is a synthetic version of the analyte where one or more atoms (commonly 1H, 12C, or 14N) are replaced with their heavier stable isotopes (e.g., 2H or Deuterium, 13C, or 15N).[7] This isotopic substitution results in a compound that is chemically and physically almost identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[6] The mass difference allows the mass spectrometer to distinguish between the analyte and the SIL-IS.

-

Non-Endogenous (Structural Analog) Internal Standards: These are compounds that are structurally similar to the analytes but are not naturally found in the biological sample being analyzed.[8] Examples include lipids with odd-chain fatty acids or fatty acids with chain lengths not typically present in the sample. While not as ideal as SIL-IS, they are a viable and more cost-effective option when a corresponding SIL-IS is unavailable. Their similar chemical properties allow them to reasonably mimic the behavior of the endogenous lipids.

Criteria for Selecting the Optimal Internal Standard

The ideal internal standard should possess the following characteristics:

-

Chemical and Physical Similarity: The IS should closely resemble the analyte in terms of structure, polarity, and ionization efficiency to ensure it behaves similarly throughout the analytical process.[2]

-

Not Naturally Present: The internal standard must be absent from the original sample to avoid interference and inaccurate quantification.

-

Purity and Known Concentration: The IS must be of high purity and its concentration in the spiking solution must be accurately known.

-

Elution Profile: In chromatographic methods, the IS should ideally elute near the analytes of interest without co-eluting with any of them.

-

Mass Spectrometric Distinction: The IS must be clearly distinguishable from the analytes by the mass spectrometer.

Quantitative Impact of Internal Standards: A Data-Driven Perspective

The use of internal standards demonstrably improves the quality of quantitative lipid analysis. The following tables summarize the impact on precision and accuracy.

Table 1: Improvement in Analytical Precision with Internal Standard Normalization

This table illustrates the reduction in the coefficient of variation (%CV) for replicate injections of lipid extracts after normalization to an internal standard.[5]

| Data Treatment | Average %CV (Positive Ion Mode) | Average %CV (Negative Ion Mode) |

| Before Normalization | 10 ± 7% | 71 ± 19% |

| After Normalization | 6 ± 7% | 14 ± 17% |

Table 2: Impact of Internal Standard Choice on Quantification Accuracy and Precision

This table presents data on the bias and variance introduced when using an alternative (non-ideal) internal standard for fatty acid quantification.[9]

| Metric | Value | Interpretation |

| Median Relative Absolute Percent Bias | 1.76% | Minimal impact on overall accuracy. |

| Median Spike-Recovery Absolute Percent Bias | 8.82% | Acceptable accuracy for many applications. |

| Median Increase in Variance | 141% | Significant decrease in precision. |

Table 3: Representative Precision of Lipid Quantification using a Stable Isotope Dilution Internal Standard Method in Human Plasma [10]

| Lipid Class | Mean Concentration (µg/mL) | Coefficient of Variation (%CV) |

| Phosphatidylcholine (PC) | 1500 | 5.2 |

| Lysophosphatidylcholine (LPC) | 250 | 6.8 |

| Phosphatidylethanolamine (PE) | 50 | 8.1 |

| Triacylglycerol (TAG) | 1000 | 4.5 |

| Cholesterol Ester (CE) | 1200 | 5.5 |

| Sphingomyelin (SM) | 200 | 6.2 |

Detailed Experimental Protocols

A robust and reproducible experimental protocol is the foundation of reliable lipid analysis. The following sections outline a standard workflow.

Preparation of Internal Standard Stock Solution

-

Selection: Choose a commercially available, high-purity internal standard or a pre-mixed solution like Avanti's EquiSPLASH™.[11]

-

Solubilization: Dissolve the internal standard(s) in a suitable organic solvent (e.g., methanol (B129727) or a chloroform (B151607):methanol mixture) to a known concentration.

-

Storage: Store the stock solution in an airtight, amber glass vial at -20°C or -80°C to prevent degradation and solvent evaporation.

Lipid Extraction using a Modified Bligh & Dyer Method with Internal Standard Spiking

This protocol is a widely used method for extracting a broad range of lipids from biological samples.[12][13]

-

Sample Preparation: Homogenize the biological sample (e.g., tissue, cell pellet, or plasma) in a glass tube.

-

Internal Standard Addition: Add a precise volume of the internal standard stock solution to the homogenized sample. This step is critical and should be done at the very beginning of the extraction process.[14]

-

Solvent Addition (Single Phase): Add a mixture of chloroform and methanol (typically 1:2 v/v) to the sample to create a single-phase system, ensuring thorough mixing.

-

Phase Separation: Add chloroform and water to the mixture to induce phase separation. The final solvent ratio should be approximately 2:2:1.8 (chloroform:methanol:water).

-

Centrifugation: Centrifuge the sample to achieve clear separation of the aqueous (upper) and organic (lower) phases.

-

Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

-

Drying: Evaporate the solvent from the collected lipid extract under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the subsequent analysis (e.g., methanol:toluene 9:1 v/v for LC-MS).[15]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation: Inject the reconstituted lipid extract onto a liquid chromatography system equipped with a suitable column (e.g., C18 reversed-phase). The lipids are separated based on their physicochemical properties.

-

Ionization: The separated lipids are introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI) where they are ionized.

-

Mass Analysis: The ionized lipids are then separated based on their mass-to-charge ratio (m/z) in the mass analyzer.

-

Fragmentation (MS/MS): For structural elucidation and enhanced specificity, precursor ions are selected and fragmented, and the resulting product ions are detected.

-

Data Acquisition: The instrument software records the intensity of each m/z value over time, generating a chromatogram and mass spectra.

Visualizing the Core Principles: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in lipid analysis with internal standards.

Conclusion

The meticulous use of internal standards is not merely a recommendation but a fundamental requirement for achieving accurate and reproducible quantitative data in lipid analysis. By understanding the principles of their function, the criteria for their selection, and the nuances of their application, researchers can significantly enhance the quality and reliability of their findings. This guide provides a foundational framework for implementing best practices in the use of internal standards, ultimately contributing to the advancement of lipidomics and its diverse applications in science and medicine.

References

- 1. journal.r-project.org [journal.r-project.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quality Control of Targeted Plasma Lipids in a Large-Scale Cohort Study Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Bulk Untargeted LC-MS/MS Lipidomics [protocols.io]

- 12. tabaslab.com [tabaslab.com]

- 13. Quantification of total fatty acids in microalgae: comparison of extraction and transesterification methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

- 15. agilent.com [agilent.com]

The Pivotal Role of Phosphatidylglycerols in the Architecture and Function of Cellular Membranes: A Technical Guide

Abstract

Phosphatidylglycerols (PGs) are a unique class of anionic phospholipids (B1166683) that, despite often being a minor component by concentration, exert a profound influence on the biophysical properties and biological functions of cellular membranes across all domains of life. This technical guide provides an in-depth exploration of the biological significance of PGs, detailing their structure, metabolism, and multifaceted roles in prokaryotic and eukaryotic cells. We present a comprehensive overview of their critical functions in photosynthesis, mitochondrial bioenergetics, pulmonary surfactant activity, and as a key precursor for the synthesis of cardiolipin (B10847521). Furthermore, this guide delves into the emerging roles of PGs and their derivatives in cellular signaling pathways and their promising applications in drug development, particularly in novel antibacterial strategies and advanced liposomal drug delivery systems. Quantitative data on PG abundance and fatty acid composition are systematically presented, and detailed experimental protocols for their analysis are provided. Visualizations of key metabolic and signaling pathways, as well as experimental workflows, are rendered using the DOT language to facilitate a deeper understanding of the complex roles of these essential lipids. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive technical understanding of the biological significance of phosphatidylglycerols.

Introduction: The Unsung Hero of Cellular Membranes

Phosphatidylglycerol (PG) is a glycerophospholipid characterized by a glycerol (B35011) head group attached to a diacylglycerol backbone via a phosphodiester bond.[1] This structure imparts a net negative charge at physiological pH, classifying it as an anionic phospholipid. While often overshadowed by more abundant phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) in eukaryotic membranes, PG's presence is indispensable for a wide array of cellular processes.[2] In bacteria, PGs are a major constituent of the cell membrane, playing a crucial role in maintaining membrane integrity and serving as a precursor for other important lipids.[3] In plants and cyanobacteria, PG is a vital component of thylakoid membranes, essential for the structural and functional integrity of the photosynthetic machinery.[4] Eukaryotic mitochondria also rely on PG as the immediate precursor for cardiolipin, a unique phospholipid critical for the optimal function of the electron transport chain.[2] Beyond these structural and metabolic roles, PGs and their derivatives are increasingly recognized for their involvement in modulating cellular signaling cascades. This guide aims to provide a detailed technical overview of the multifaceted biological significance of phosphatidylglycerols.

Structure and Metabolism of Phosphatidylglycerols

The fundamental structure of phosphatidylglycerol consists of a glycerol-3-phosphate backbone esterified with two fatty acids at the sn-1 and sn-2 positions and a head group composed of another glycerol molecule linked via a phosphodiester bond.[1] The fatty acid composition of PG is highly variable and depends on the organism and the specific membrane in which it resides. This variability in acyl chain length and saturation significantly influences the biophysical properties of the membrane, such as fluidity and curvature.

Biosynthesis of Phosphatidylglycerol

The biosynthesis of PG is a conserved pathway in both prokaryotes and eukaryotes, proceeding through a series of enzymatic reactions:

-

Formation of Phosphatidic Acid (PA): The pathway begins with the acylation of glycerol-3-phosphate to form lysophosphatidic acid, followed by a second acylation to yield phosphatidic acid.

-

Activation of Phosphatidic Acid: PA is then activated by cytidine (B196190) triphosphate (CTP) to form cytidine diphosphate-diacylglycerol (CDP-DAG), a key intermediate in phospholipid synthesis.[1]

-

Synthesis of Phosphatidylglycerol Phosphate (B84403) (PGP): The enzyme PGP synthase catalyzes the condensation of CDP-DAG with glycerol-3-phosphate to form phosphatidylglycerol phosphate (PGP), releasing cytidine monophosphate (CMP).[1]

-

Dephosphorylation to Phosphatidylglycerol: Finally, PGP is dephosphorylated by a specific PGP phosphatase to yield phosphatidylglycerol.[1]

The following diagram illustrates the core biosynthetic pathway of phosphatidylglycerol.

Catabolism and Conversion

PG is not only a structural component but also a metabolic precursor. In bacteria, two molecules of PG can be condensed by cardiolipin synthase to form cardiolipin and a molecule of glycerol.[1] In eukaryotes, cardiolipin is synthesized in the mitochondria from PG and CDP-DAG.[1] PG can also be catabolized by various phospholipases to generate signaling molecules such as lysophosphatidylglycerol (B1238068) (LPG).

Quantitative Data on Phosphatidylglycerol

The relative abundance and fatty acid composition of PG vary significantly across different organisms and cellular compartments, reflecting its diverse functional roles.

Abundance of Phosphatidylglycerol in Different Membranes

| Membrane Type | Organism/Tissue | Phosphatidylglycerol (% of Total Phospholipids) | Reference(s) |

| Thylakoid Membrane | Plants (e.g., Spinach) | ~10% | [4] |

| Cyanobacteria | ~10% | [4] | |

| Mitochondrial Inner Membrane | Mammalian (e.g., Rat Liver) | Low (precursor pool) | [2] |

| Yeast | Low (precursor pool), accumulates in crd1Δ mutants | [5] | |

| Bacterial Cell Membrane | Escherichia coli | 18-21% | [3] |

| Lung Surfactant | Human | 7-15% | [6] |

Fatty Acid Composition of Phosphatidylglycerol

The fatty acid profile of PG is tailored to the specific functional requirements of the membrane.

| Organism/Tissue | Major Fatty Acids in Phosphatidylglycerol | Reference(s) |

| Escherichia coli | Palmitic acid (16:0), Palmitoleic acid (16:1), Vaccenic acid (18:1) | [7] |

| Human Lung Surfactant | Oleic acid (18:1) is a major component, with alterations in disease states like IPF.[8][9] | [8][9][10] |

| Plant Thylakoids (Spinach) | Contains a unique trans-Δ3-hexadecenoic acid (16:1t) | [11] |

Biological Functions of Phosphatidylglycerol

PG's unique physicochemical properties enable it to perform a variety of essential biological functions.

Role in Photosynthesis

In the thylakoid membranes of plants and cyanobacteria, PG is the only major phospholipid and is crucial for photosynthesis.[4] It is an integral component of both Photosystem I (PSI) and Photosystem II (PSII) complexes.[4][12] Quantitative analysis reveals that a significant portion of the total thylakoid PG is directly associated with these photosystem complexes, suggesting a specific and essential role.[4][12] PG is thought to be involved in the structural organization of these complexes and in facilitating electron transport.

Function in Mitochondria

In eukaryotes, PG is primarily synthesized in the mitochondria and serves as the essential precursor for cardiolipin (CL).[2] CL is a dimeric phospholipid with a unique conical shape that is critical for the structure of mitochondrial cristae and the function of numerous proteins involved in the electron transport chain and ATP synthesis. While PG itself is a low-abundance phospholipid in mitochondria under normal conditions, its synthesis is a prerequisite for maintaining mitochondrial integrity and function.[2][13]

The following diagram illustrates the role of PG as a precursor to cardiolipin in the mitochondrial inner membrane.

Importance in Lung Surfactant

Pulmonary surfactant is a complex mixture of lipids and proteins that lines the alveoli of the lungs, reducing surface tension and preventing alveolar collapse during expiration. PG is a significant component of pulmonary surfactant, typically comprising 7-15% of the total phospholipids.[6] While not the most abundant lipid, its presence is a key indicator of fetal lung maturity.[14] The absence of PG in the amniotic fluid is associated with respiratory distress syndrome in premature infants.[14] PG is thought to contribute to the fluidity and spreading of the surfactant film over the alveolar surface.[14]

Role in Bacterial Membranes

In bacteria, particularly Gram-negative bacteria, PG is a major anionic phospholipid.[15] It plays a crucial role in maintaining the structural integrity and fluidity of the cell membrane. PG is also involved in various cellular processes, including protein translocation and cell division. Due to its abundance in bacterial membranes and relative scarcity in mammalian cells, PG is being explored as a potential target for the development of novel antibacterial agents.[2][4][13][16][17]

Phosphatidylglycerol in Cellular Signaling

Emerging evidence indicates that PG and its metabolites are not merely structural lipids but also play active roles in cellular signaling.

Lysophosphatidylglycerol (LPG) Signaling

Phospholipase A2 (PLA2) can hydrolyze PG to produce lysophosphatidylglycerol (LPG), a bioactive lysophospholipid. LPG has been shown to act as a signaling molecule that can modulate various cellular responses, including cell migration and proliferation.[18] LPG exerts its effects by binding to specific G-protein coupled receptors (GPCRs), initiating downstream signaling cascades.[1][17][19]

The following diagram depicts a simplified signaling pathway initiated by LPG.

Modulation of Inflammatory Responses

PG has demonstrated anti-inflammatory properties. Studies have shown that PG can suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in macrophages stimulated with lipopolysaccharide (LPS).[18] This effect is thought to be mediated, at least in part, through the modulation of signaling pathways involved in the inflammatory response. The anti-inflammatory potential of PG makes it an attractive candidate for therapeutic interventions in inflammatory diseases.[18][19]

Applications in Drug Development

The unique properties and biological roles of PG have positioned it as a molecule of significant interest in the field of drug development.

Phosphatidylglycerol as an Antibacterial Target

The distinct phospholipid composition of bacterial membranes, with their high concentration of PG, compared to mammalian cell membranes, presents a selective target for the development of new antibiotics. Several studies have explored compounds that specifically bind to PG, leading to disruption of the bacterial membrane and cell death.[2][4][13][16][17] This approach offers a promising strategy to combat the growing threat of antibiotic-resistant bacteria.

Phosphatidylglycerol in Liposomal Drug Delivery

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate and deliver therapeutic agents. The inclusion of PG in liposomal formulations can enhance their stability and modify their surface charge.[20][21][22][23] Anionic liposomes containing PG have been investigated for their ability to modulate immune responses and for targeted drug delivery.[24] PEGylation of PG-containing liposomes has been studied to prolong their circulation time, although with mixed results, indicating that the interplay between the phospholipid composition and PEGylation is complex.[24]

Therapeutic Potential of PG Derivatives

The anti-inflammatory and neuroprotective effects of PG and its derivatives are being actively investigated. For example, a novel drug formulation based on phospholipid nanoparticles incorporating PG has shown neuroprotective effects in a rat model of Parkinson's disease.[25] Furthermore, PG-based therapies are being explored for the treatment of chronic skin wounds in diabetes, where they may help to mitigate inflammation and oxidative stress.[19]

Experimental Protocols

Accurate analysis of phosphatidylglycerol is crucial for understanding its biological roles. This section provides an overview of key experimental methodologies.

Lipid Extraction from Cells

A common method for extracting lipids from biological samples is the Bligh and Dyer method.

Protocol: Bligh and Dyer Lipid Extraction

-

Homogenization: Homogenize the cell pellet or tissue sample in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final chloroform:methanol:water ratio of 2:2:1.8. Centrifuge the mixture to separate the phases.

-

Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.

-

Drying: The solvent is evaporated under a stream of nitrogen gas.

-

Storage: The dried lipid extract is stored at -20°C or -80°C until analysis.

The following diagram illustrates the workflow for lipid extraction.

Thin-Layer Chromatography (TLC) for Phospholipid Separation

TLC is a widely used technique for separating different classes of phospholipids.

Protocol: One-Dimensional TLC for Phospholipid Separation

-

Plate Preparation: Use a silica (B1680970) gel TLC plate. For enhanced separation of anionic phospholipids, the plate can be pre-treated with a boric acid solution.[26]

-

Sample Application: Spot the lipid extract onto the baseline of the TLC plate.

-

Development: Place the plate in a chromatography tank containing a suitable solvent system (e.g., chloroform:ethanol:water:triethylamine).[26] Allow the solvent to migrate up the plate.

-

Visualization: After development, dry the plate and visualize the separated phospholipid spots using a suitable stain (e.g., primuline (B81338) spray or iodine vapor).

-

Identification: Identify the PG spot by comparing its migration distance (Rf value) to that of a known PG standard run on the same plate.

Mass Spectrometry (MS) for Phosphatidylglycerol Analysis

Mass spectrometry is a powerful tool for the detailed structural characterization and quantification of PG molecular species.

Protocol: LC-MS/MS Analysis of Phosphatidylglycerol

-

Sample Preparation: The extracted lipids are reconstituted in a suitable solvent for injection.

-

Chromatographic Separation: The lipid sample is injected into a liquid chromatography (LC) system, often using a normal-phase or reversed-phase column, to separate the different lipid classes.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer. For PG analysis, negative ion mode electrospray ionization (ESI) is typically used.

-

Tandem Mass Spectrometry (MS/MS): To identify the specific fatty acyl chains and their positions on the glycerol backbone, precursor ions corresponding to PG molecular species are selected and fragmented. The resulting product ion spectra provide detailed structural information.[6]

-

Quantification: The abundance of different PG species can be quantified by comparing their peak areas to those of internal standards.

Conclusion and Future Perspectives

Phosphatidylglycerol, once considered a minor and relatively simple phospholipid, is now understood to be a key player in a multitude of fundamental cellular processes. Its roles in maintaining the structural and functional integrity of membranes in bacteria, chloroplasts, and mitochondria are well-established. The discovery of its involvement in cellular signaling and its potential as a therapeutic agent and a target for novel antibiotics has opened up exciting new avenues of research. Future investigations will likely focus on further elucidating the intricate details of PG-mediated signaling pathways, exploring the full therapeutic potential of PG and its derivatives in a range of diseases, and developing innovative strategies to target PG in pathogenic microorganisms. The continued development of advanced analytical techniques, such as high-resolution mass spectrometry, will be instrumental in unraveling the full complexity of the phosphatidylglycerol lipidome and its dynamic regulation in health and disease. This in-depth technical understanding of phosphatidylglycerol will be invaluable for researchers, scientists, and drug development professionals as they work to harness the potential of this versatile and essential phospholipid.

References

- 1. Lysophospholipids and Their G-Coupled Protein Signaling in Alzheimer's Disease: From Physiological Performance to Pathological Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Making heads or tails of phospholipids in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Specific Distribution of Phosphatidylglycerol to Photosystem Complexes in the Thylakoid Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific degradation of phosphatidylglycerol is necessary for proper mitochondrial morphology and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vivo and in Vitro Synthesis of Phosphatidylglycerol by an Escherichia coli Cardiolipin Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Altered fatty acid composition of lung surfactant phospholipids in interstitial lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Alteration of fatty acid profiles in different pulmonary surfactant phospholipids in acute respiratory distress syndrome and severe pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Formation and Regulation of Mitochondrial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphatidylglycerol in lung surfactant. III. Possible modifier of surfactant function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tumor necrosis factor induces rapid production of 1'2'diacylglycerol by a phosphatidylcholine-specific phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lysophospholipases cooperate to mediate lipid homeostasis and lysophospholipid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ovid.com [ovid.com]

- 20. Targeted drug delivery utilizing protein-like molecular architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pharmaexcipients.com [pharmaexcipients.com]

- 25. Role of membrane glycerolipids in photosynthesis, thylakoid biogenesis and chloroplast development - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The Many Roles of Lysophospholipid Mediators and Japanese Contributions to This Field [jstage.jst.go.jp]

An In-depth Technical Guide to the Nomenclature of Phosphatidylglycerol (PG) Lipids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nomenclature used to describe phosphatidylglycerol (PG) lipids. A clear understanding of this nomenclature is essential for researchers in lipidomics, cell biology, and drug development to accurately identify, quantify, and communicate their findings. This document covers the systematic and shorthand naming conventions, presents quantitative data on PG abundance, details common experimental protocols for PG analysis, and illustrates the biosynthetic pathway of PG.

Core Concepts in Phosphatidylglycerol Nomenclature

Phosphatidylglycerol (PG) is a glycerophospholipid that is a key component of biological membranes in bacteria, plants, and animals, and serves as a precursor for other important lipids like cardiolipin.[1] The nomenclature for PG, like other glycerophospholipids, follows the guidelines set by the International Union of Pure and Applied Chemistry and the International Union of Biochemistry and Molecular Biology (IUPAC-IUBMB) and is further standardized for high-throughput analysis by systems like the LIPID MAPS classification.

The structure of a PG molecule consists of a glycerol (B35011) backbone where two fatty acids are esterified at the sn-1 and sn-2 positions, and a phosphate (B84403) group is attached at the sn-3 position. This phosphate group is further esterified to another glycerol molecule.

Systematic Nomenclature

The systematic name of a PG molecule provides a complete and unambiguous description of its structure. It specifies the stereochemistry of the glycerol backbone (sn for stereospecifically numbered), the names of the fatty acyl chains at the sn-1 and sn-2 positions, and the head group.

For example, a phosphatidylglycerol with a palmitic acid (16:0) at the sn-1 position and an oleic acid (18:1) at the sn-2 position would be systematically named:

1-hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1'-sn-glycerol)

Shorthand Notation for Mass Spectrometry

In the context of lipidomics and mass spectrometry, a more concise shorthand notation is commonly used. This notation simplifies the representation of complex lipid structures identified in high-throughput analyses. The LIPID MAPS shorthand notation is widely adopted and follows a hierarchical structure that reflects the level of structural detail determined experimentally.

The general format for PG lipids is: PG(FA1/FA2)

Where:

-

PG is the abbreviation for phosphatidylglycerol.

-

FA1 and FA2 represent the fatty acyl chains at the sn-1 and sn-2 positions, respectively.

Each fatty acid is described by the number of carbon atoms followed by the number of double bonds, separated by a colon (e.g., 16:0 for palmitic acid, 18:1 for oleic acid).

Levels of Structural Detail in Shorthand Notation:

-

Sum Composition: When the exact fatty acid composition is not determined, the total number of carbons and double bonds in the acyl chains are summed up. For example, PG(34:1) indicates a PG molecule with a total of 34 carbons and 1 double bond in its two fatty acyl chains.

-